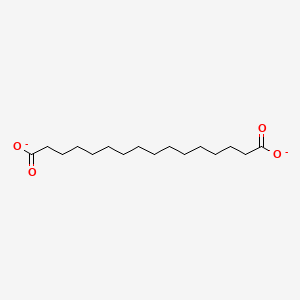
Hexadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of hexadecanedioic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a hexadecanedioic acid.
Applications De Recherche Scientifique
Blood Pressure and Metabolic Pathways
Hexadecanedioate, a dicarboxylic fatty acid, is functionally associated with increased blood pressure. Research utilizing genetic and transcriptomic data revealed that circulating hexadecanedioate levels are influenced by genetic variants related to hepatic uptake of organic anions and enzymes in the omega-oxidation pathway. These findings link hexadecanedioate to hypertension and suggest its potential as an intermediate phenotype for studying blood pressure regulation (Menni et al., 2016) (Menni et al., 2017).
Cardiovascular and Vascular Reactivity
Studies have shown that hexadecanedioate impacts blood pressure and vascular reactivity. Oral administration of hexadecanedioic acid in animal models led to increased blood pressure, suggesting a potential mechanism for cardiovascular disease. This has implications for understanding cardiovascular health and disease mechanisms (Alharbi et al., 2017) (Menni et al., 2015).
Stroke Risk Biomarkers
Hexadecanedioate has been identified as a biomarker associated with ischemic stroke risk. Its levels in the blood are correlated with incident ischemic stroke, especially cardioembolic stroke, independently of known risk factors. This highlights the potential role of metabolic pathways related to hexadecanedioate in stroke etiology and risk assessment (Sun et al., 2019).
Tribochemistry and Material Systems
Research on hexadecane, a related compound to hexadecanedioate, indicates its role in tribological systems and the formation of carboxylic acids through oxidation. Understanding these chemical reactions is crucial in fields such as lubrication science and materials engineering (Kajdas et al., 2006).
Environmental Bioremediation
Studies have demonstrated the effectiveness of certain bacterial strains in degrading n-hexadecane, a hydrocarbon similar to hexadecanedioate, suggesting potential applications in environmental bioremediation. This highlights the role of microbial action in the breakdown of hydrocarbon pollutants (Wang et al., 2016) (Hajieghrari et al., 2020).
Propriétés
Nom du produit |
Hexadecanedioate |
|---|---|
Formule moléculaire |
C16H28O4-2 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
hexadecanedioate |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/p-2 |
Clé InChI |
QQHJDPROMQRDLA-UHFFFAOYSA-L |
SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |
SMILES canonique |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)
![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)
![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)
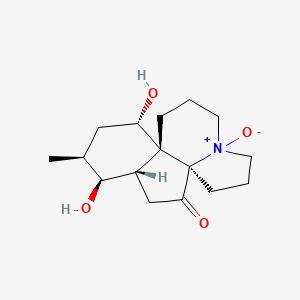
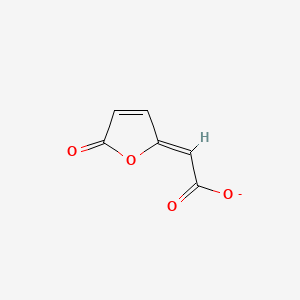
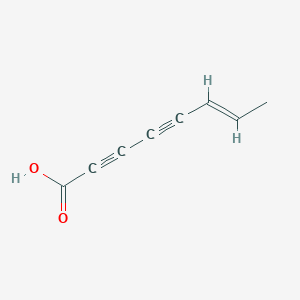
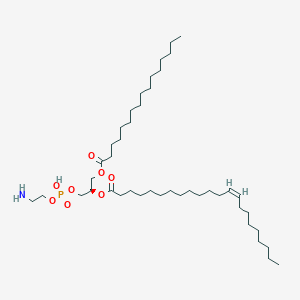
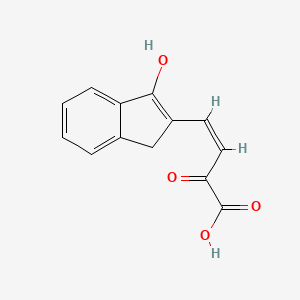
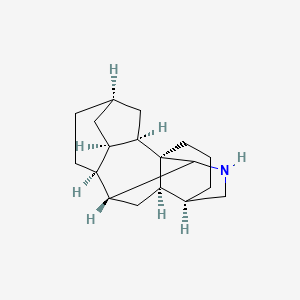
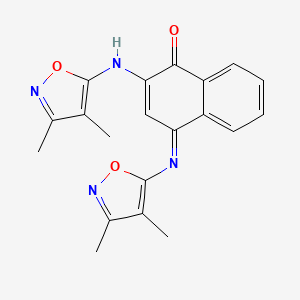
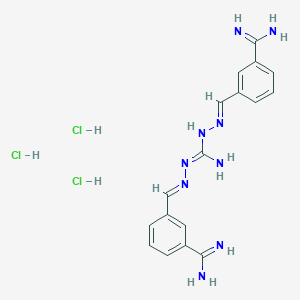
![4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)
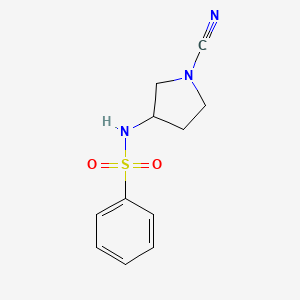
![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)